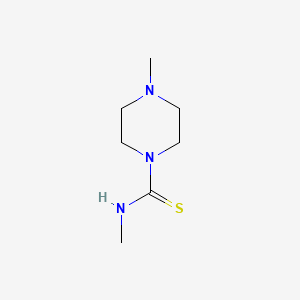
(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide is an organic compound with a unique structure that includes both hydroxyimino and imino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxyimino-3-imino-N-phenylbutanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-phenylbutanamide with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield oxo compounds, while reduction of the imino group may produce amines.
Aplicaciones Científicas De Investigación
(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-hydroxyimino-3-imino-N-phenylbutanamide involves its interaction with specific molecular targets. The hydroxyimino and imino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-hydroxyimino-3-imino-N-methylbutanamide
- (2E)-2-hydroxyimino-3-imino-N-ethylbutanamide
Uniqueness
(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s stability and provide additional sites for interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(11)9(13-15)10(14)12-8-5-3-2-4-6-8/h2-6,11,15H,1H3,(H,12,14)/b11-7?,13-9+ |
Clave InChI |
ATRIDUATJHWICC-JQRIYOGPSA-N |
SMILES isomérico |
CC(=N)/C(=N\O)/C(=O)NC1=CC=CC=C1 |
SMILES canónico |
CC(=N)C(=NO)C(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
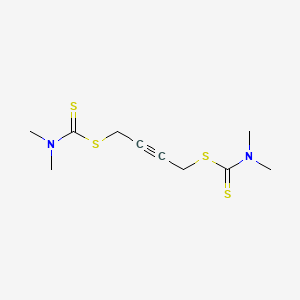
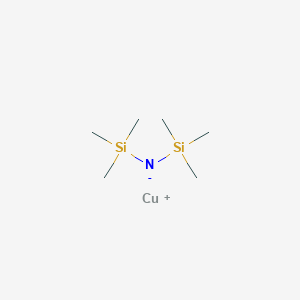

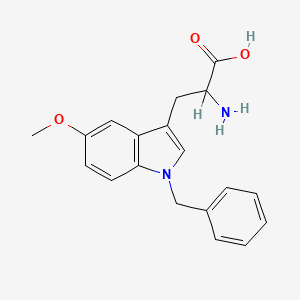
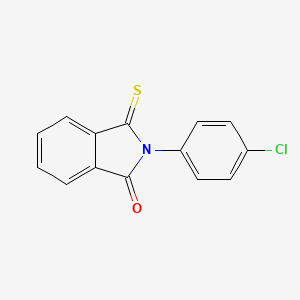
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
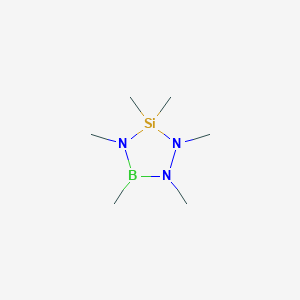
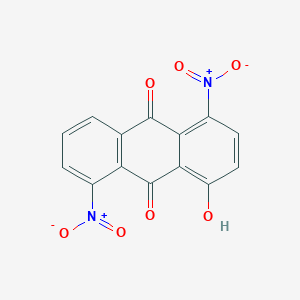
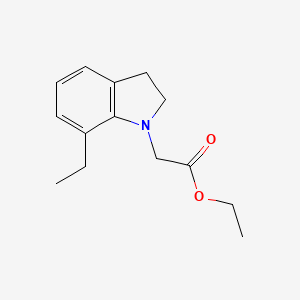
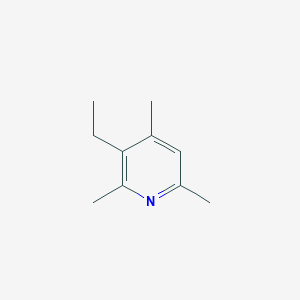
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
